Dibenz[b,e]oxepin-11(6H)-one

p38 MAP kinase inhibition anti-cytokine inflammation

As the unsubstituted parent of the dibenzoxepinone family, CAS 4504-87-4 is the definitive SAR baseline for p38α MAP kinase inhibition (PDB 4L8M template), anthelmintic phenotypic screening, and antimicrobial oxime derivatization. Unlike substituted analogs, only this exact ketone ensures reproducible IC50 values and batch-to-batch consistency in impurity profiling. Procure the parent scaffold, not a derivative, to guarantee assay accuracy.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 4504-87-4
Cat. No. B195834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz[b,e]oxepin-11(6H)-one
CAS4504-87-4
Synonyms6,11-Dihydrodibenz[b,e]oxepin-11-one;  Dibenz[b,e]oxepin-11(6H)-one
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=CC=CC=C3O1
InChIInChI=1S/C14H10O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2
InChIKeyYUSHFLBKQQILNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dibenz[b,e]oxepin-11(6H)-one (CAS: 4504-87-4): Technical Specifications and Procurement-Ready Baseline Characterization


Dibenz[b,e]oxepin-11(6H)-one (CAS: 4504-87-4), also known as doxepinone, is a tricyclic dibenzoxepinone scaffold featuring a fused oxepin ring with a ketone functional group at the 11-position [1]. The compound has a molecular formula of C14H10O2 and a molecular weight of 210.23 g/mol, with a reported melting point range of 69–72°C and a predicted density of 1.2±0.1 g/cm³ [1]. This core structure serves as a key pharmaceutical intermediate for the synthesis of CNS-active agents including the antidepressant doxepin, and has been independently investigated as a parent scaffold in multiple therapeutic programs spanning p38 MAP kinase inhibition, antiparasitic discovery, and antimicrobial development [2][3]. As a procurement-grade reference standard, the compound is commercially available at purity specifications of ≥95% to >98% (GC) in solid physical form, with long-term storage recommended under cool, dry conditions .

Dibenz[b,e]oxepin-11(6H)-one Procurement Risk Alert: Why Closest Structural Analogs Cannot Be Interchanged Without Quantitative Performance Loss


Dibenz[b,e]oxepin-11(6H)-one occupies a unique position at the intersection of the dibenzoxepinone scaffold family: it is the unsubstituted parent ketone from which all functionalized derivatives originate, yet it simultaneously exhibits direct, measurable bioactivity across multiple therapeutic target classes [1]. Generic substitution among dibenzoxepinone analogs fails for three quantitatively verifiable reasons: (1) the presence, position, and electronic nature of substituents on the tricyclic core dictate enzymatic selectivity profiles in p38 MAP kinase inhibition programs, where unsubstituted scaffolds and 2-substituted variants display divergent IC50 values and selectivity windows [1]; (2) the ketone moiety at position 11 is essential for the compound's anthelmintic mechanism of action—derivatives lacking this carbonyl group or bearing alternative oxidation states exhibit altered or abolished activity against C. elegans motility ; and (3) the antimicrobial activity of dibenzoxepinone oxime derivatives is highly sensitive to aryl substitution patterns, with MIC values varying substantially based on the presence of fluorine or trifluoromethyl groups relative to the unmodified scaffold [2]. Consequently, procurement decisions predicated on structural similarity alone—without confirming the exact CAS registry number 4504-87-4—introduce uncontrolled variability into assay reproducibility and SAR interpretation. The quantitative evidence detailed in Section 3 substantiates these differential claims with comparator-anchored data.

Quantitative Differentiation Evidence for Dibenz[b,e]oxepin-11(6H)-one: Comparator-Anchored Performance Data for Scientific Procurement Decisions


p38α MAP Kinase Inhibition: Head-to-Head Enzymatic Potency Comparison of Dibenzo[b,e]oxepin-11(6H)-one Scaffold vs. 2-Substituted Derivative

In a systematic structure-activity relationship study of metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as p38α MAP kinase inhibitors, the unsubstituted parent scaffold (Compound 1a) demonstrated measurable p38α enzymatic inhibitory activity, though with substantially lower potency compared to optimized 2-substituted analogs [1]. Critically, the parent scaffold exhibited a p38α IC50 of >10,000 nM, whereas the optimized 2-(2,4-difluorophenyl)amino-substituted derivative achieved a p38α IC50 of 4.2 nM—a potency improvement exceeding three orders of magnitude [1]. This quantitative differential demonstrates that while the unsubstituted dibenz[b,e]oxepin-11(6H)-one serves as the essential core scaffold for SAR exploration, procurement of the exact unsubstituted parent compound (rather than a pre-functionalized analog) is mandatory for laboratories conducting novel derivatization or establishing baseline activity controls [1].

p38 MAP kinase inhibition anti-cytokine inflammation kinase selectivity profiling

Anthelmintic Activity: Dibenz[b,e]oxepin-11(6H)-one Demonstrates Dose-Dependent C. elegans Motility Inhibition with Defined Comparative Resistance Profile vs. Ivermectin

Dibenzo[b,e]oxepin-11(6H)-one (Compound 1a) exhibits significant antiparasitic activity as demonstrated by dose-dependent inhibition of Caenorhabditis elegans motility . In comparative chemogenomic profiling, a mutant C. elegans strain lacking subunit genes of the invertebrate glutamate-gated chloride channels (GluCl)—which serve as the primary molecular targets for the widely used anthelmintic ivermectin—demonstrated resistance to doxepinone effects . This shared resistance profile provides mechanistic evidence that dibenz[b,e]oxepin-11(6H)-one may engage the same or overlapping target pathways as ivermectin, yet the compound's distinct dibenzoxepinone scaffold offers a differentiated chemical starting point for optimizing physicochemical and pharmacokinetic properties relative to the macrocyclic lactone class .

antiparasitic discovery C. elegans ivermectin resistance GluCl channels

Antimicrobial Activity: SAR-Guided Differentiation Demonstrates Critical Impact of Scaffold Functionalization on Antibacterial Potency

The antimicrobial potential of the dibenz[b,e]oxepin-11(6H)-one scaffold has been explored through the synthesis and evaluation of O-(arylcarbamoyl)-oxime derivatives [1]. In a comprehensive study of compounds 7a–j, these derivatives exhibited antimicrobial activity against planktonic Gram-positive Staphylococcus aureus and Bacillus subtilis strains, as well as the fungal strain Candida albicans [1]. Notably, the derivatives also demonstrated the ability to inhibit biofilm colonization of S. aureus, B. subtilis, Escherichia coli, and C. albicans on inert substrata [1]. Importantly, this study establishes that the unmodified dibenz[b,e]oxepin-11(6H)-one parent scaffold lacks intrinsic antimicrobial activity at relevant concentrations; the bioactivity arises only upon functionalization with specific O-(arylcarbamoyl)-oxime moieties [1][2]. A separate investigation of fluorine- and trifluoromethyl-substituted dibenzoxepinone oximes further corroborated that MIC values are highly dependent on substituent identity, with activity thresholds defined as MIC <62.5 μg/mL for good activity, 125–250 μg/mL for moderate, and >250 μg/mL for low activity [2].

antimicrobial resistance biofilm inhibition oxime derivatives Gram-positive bacteria

X-ray Crystallographic Binding Mode: Dibenzoxepinone Scaffold Engages p38α MAP Kinase Active Site via Defined Hinge-Binding Interactions

The co-crystal structure of a dibenzoxepinone derivative bound to human p38α MAP kinase has been deposited in the Protein Data Bank (PDB ID: 4L8M) at 2.10 Å resolution, revealing the precise molecular interactions between the dibenz[b,e]oxepin-11(6H)-one scaffold and the kinase ATP-binding pocket [1]. The structure confirms that the dibenzoxepinone core serves as a hinge-binding scaffold, with the tricyclic system positioning substituents for optimal occupancy of the kinase active site [1]. This experimentally determined binding mode distinguishes the dibenzoxepinone scaffold from alternative tricyclic kinase inhibitor frameworks (e.g., dibenzosuberones, dibenzoazepines) by establishing a unique dihedral angle between the fused aromatic rings and the central seven-membered oxepin ring—a conformational constraint that influences both binding affinity and selectivity across the kinome [1]. The availability of a high-resolution co-crystal structure for this scaffold class provides a structural basis for rational optimization that is absent for many competing tricyclic systems [1].

structure-based drug design X-ray crystallography kinase inhibitor binding mode hinge region

Validated Application Scenarios for Dibenz[b,e]oxepin-11(6H)-one Procurement: Evidence-Backed Use Cases in Medicinal Chemistry and Biological Discovery


Synthetic Intermediate for p38α MAP Kinase Inhibitor Optimization Programs

As the unsubstituted parent scaffold, dibenz[b,e]oxepin-11(6H)-one (CAS: 4504-87-4) provides the starting point for systematic SAR exploration of p38α MAP kinase inhibitors. The co-crystal structure PDB 4L8M (2.10 Å resolution) offers a validated structural template for rational design, while the documented potency differential between the unsubstituted scaffold (IC50 >10,000 nM) and optimized 2-substituted derivatives (IC50 = 4.2 nM) demonstrates the scaffold's capacity for dramatic potency gains through targeted functionalization . Laboratories engaged in kinase inhibitor discovery should procure this exact parent compound to establish SAR baselines and to control for batch-to-batch variability in synthetic derivatization workflows .

Chemical Probe for Glutamate-Gated Chloride Channel Pharmacology in Anthelmintic Discovery

Dibenz[b,e]oxepin-11(6H)-one exhibits dose-dependent inhibition of C. elegans motility with a resistance profile that overlaps with ivermectin (shared resistance in GluCl subunit-deficient mutants) . This positions the compound as a structurally distinct chemical probe for investigating GluCl channel function and for screening anthelmintic candidates with alternative chemotypes. Procurement of CAS 4504-87-4 supports phenotypic screening campaigns seeking ivermectin-sparing agents or combination therapies targeting anthelmintic resistance mechanisms .

Synthetic Intermediate for Antimicrobial Oxime Derivative Libraries

The dibenz[b,e]oxepin-11(6H)-one scaffold has been successfully converted to O-(arylcarbamoyl)-oxime derivatives (compounds 7a–j) with demonstrated antimicrobial activity against planktonic and biofilm-associated Gram-positive bacteria and Candida albicans . As established in the SAR analysis, the parent ketone itself lacks intrinsic antimicrobial activity; bioactivity arises only upon oxime functionalization . Procurement of CAS 4504-87-4 is therefore indicated for laboratories synthesizing novel antimicrobial agents via oxime derivatization chemistry, as well as for those preparing fluorine- or trifluoromethyl-substituted dibenzoxepinone analogs with MIC values as low as <62.5 μg/mL .

Reference Standard for Analytical Method Development in Pharmaceutical Quality Control

As the EP Impurity A of doxepin, dibenz[b,e]oxepin-11(6H)-one is a designated reference standard for analytical method development and validation in pharmaceutical quality control laboratories. The compound is commercially available at certified purity levels of ≥95% to >98% (GC), with a well-characterized melting point of 69–72°C and established chromatographic properties . Procurement of high-purity CAS 4504-87-4 is essential for the development and validation of HPLC, UPLC, or GC methods for doxepin impurity profiling and stability-indicating assays in compliance with pharmacopoeial monograph requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenz[b,e]oxepin-11(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.